molecular formula C6H10O2 B074799 3-Butenyl acetate CAS No. 1576-84-7

3-Butenyl acetate

Cat. No. B074799
CAS RN: 1576-84-7
M. Wt: 114.14 g/mol
InChI Key: IEKXSSZASGLISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-butenyl acetate involves chemical processes that yield esters from the reaction of alcohols with carboxylic acids. Specifically, 3-butenyl acetate can be produced through esterification, where 3-butenyl alcohol reacts with acetic acid under dehydration conditions or through acetylation with acetic anhydride. The efficiency of synthesis has been a subject of study, aiming to optimize yield and purity (Cabezas, 2019).

Molecular Structure Analysis

The molecular structure of 3-butenyl acetate has been analyzed through various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and crystallography. These studies provide insights into the compound's molecular geometry, bond lengths, angles, and overall structural conformation, essential for understanding its chemical behavior and interactions (Yaman et al., 2019).

Chemical Reactions and Properties

3-Butenyl acetate participates in various chemical reactions characteristic of esters, such as hydrolysis, transesterification, and reactions with Grignard reagents. Its reactivity has been explored in the context of fragrance synthesis and modification, where its ability to undergo transformation into different chemical entities is valuable (Fort & Leary, 1960).

Physical Properties Analysis

The physical properties of 3-butenyl acetate, including boiling point, melting point, solubility, and vapor pressure, are critical for its application in the fragrance industry. These properties determine the compound's volatility, which affects its diffusion and perception as a fragrance. Studies have been conducted to catalog these properties, providing a foundation for its use in various applications (Mcginty, Letizia, & Api, 2012).

Chemical Properties Analysis

The chemical properties of 3-butenyl acetate, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, have been thoroughly investigated. These studies are essential for understanding how 3-butenyl acetate can be manipulated and utilized in chemical synthesis and its behavior in various environments (Jabri et al., 2016).

Scientific Research Applications

  • Toxicology and Dermatology of Fragrance Ingredients : 3-Phenyl-3-buten-1-yl acetate, which is structurally similar to 3-Butenyl acetate, has been reviewed for its use as a fragrance ingredient. This review includes a detailed summary of available toxicology and dermatology papers related to this fragrance ingredient. The review covers physical properties, acute toxicity, skin irritation, mucous membrane (eye) irritation, and skin sensitization data (McGinty, Letizia, & Api, 2012).

  • Reactions with Nitrous Acid : The diazotization of 3-phenyl-1-butylamine-3-C in acetic acid produces 3-phenyl-1-butene and 3-phenyl-1-butyl acetate. This research discusses the extensive isotope-position rearrangement in the secondary ester products of these reactions (Fort & Leary, 1960).

  • Electron-transfer Reactions of Allyl Acetates : A study on photoinduced electron-transfer reactions of 3-(2-naphthyl)-2-butenyl acetate discusses the mechanism and products of these reactions. It suggests a one-electron reduction mechanism based on deuterium incorporation into the products, which is relevant to the photoreduction of cinnamyl acetate (Tsujimoto, Kamiyama, Furukawa, & Ohashi, 1983).

  • Biological Removal of Organic Compounds : A study on the removal of n-butyl acetate, among other compounds, from an air stream using a biofilter shows the feasibility of using biofiltration for air purification. This research could be extended to similar compounds like 3-Butenyl acetate (Wu, Quan, Zhang, & Zhao, 2006).

  • Milk Fat Synthesis in Dairy Cows : Research into the effect of dietary supplementation with sodium acetate and calcium butyrate on milk fat synthesis in dairy cows indicates the importance of acetates in animal nutrition and physiology (Urrutia, Bomberger, Matamoros, & Harvatine, 2019).

  • Retention in Allylic Alkylations : A study on the Pd-catalyzed alkylation of crotyl and 3-buten-2-yl acetates and carbonates shows significant retention of regiochemistry and stereochemistry, which is relevant for chemical synthesis processes (Faller & Sarantopoulos, 2004).

properties

IUPAC Name

but-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKXSSZASGLISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883699
Record name 3-Buten-1-ol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butenyl acetate

CAS RN

1576-84-7
Record name 3-Buten-1-ol, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butenyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-1-ol, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Buten-1-ol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Buten-1-ol acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Butenyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNC9Y3RL85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butenyl acetate
Reactant of Route 2
Reactant of Route 2
3-Butenyl acetate
Reactant of Route 3
Reactant of Route 3
3-Butenyl acetate
Reactant of Route 4
Reactant of Route 4
3-Butenyl acetate
Reactant of Route 5
3-Butenyl acetate
Reactant of Route 6
Reactant of Route 6
3-Butenyl acetate

Citations

For This Compound
158
Citations
AM Api, D Belsito, D Botelho… - Food Chem …, 2019 - fragrancematerialsafetyresource …
… -3-butenyl acetate does … 3-butenyl acetate is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; 3-(4-methylcyclohex-3-enyl)-3-butenyl acetate …
H TSUKASA - Journal of Japan Oil Chemists' Society, 1984 - jstage.jst.go.jp
… (3), 4-methyl-6-(2-methylpropyl)-3, 4-dihydro-2 H-pyran (4), dihydrorose oxide (5), menthone (8), and isomenthone (9) from readily available 3-methyl-3-butenyl acetate (1). The …
Number of citations: 3 www.jstage.jst.go.jp
M Matsumoto, M Tamura - Journal of Molecular Catalysis, 1982 - Elsevier
… 3-butenyl acetate and ally1 alcohol was performed in the following manner. To 80 ml toluene solution containing catalyst components, 12 nun01 3-butenyl acetate … 3Butenyl acetate was …
Number of citations: 73 www.sciencedirect.com
H Gilman, BJ Gaj - The Journal of Organic Chemistry, 1963 - ACS Publications
… of 2,3-di(acetoxymethyl)-3-butenyl acetate, together with the expected … 3-butenyl Acetate.—At a rate of 28 drops per min., 35 g. (0.135 mole) of 2,3-di(acetoxymethyl)-3-butenyl acetate …
Number of citations: 65 pubs.acs.org
GS Kim, HJ Rhee - Journal of the Korean Chemical Society, 2000 - koreascience.kr
… (2R)-2-(V-tosylamino)-3butenyl acetate(13)을 합성하였다. Acetyl 기로 보호된 ditosylimide인 (2R)-2-(WAV-ditosylimido)-3-butenyl acetate(14)는 화합물 13을 Sodium hydride로 처리한 후 …
Number of citations: 2 koreascience.kr
S Krohn, MT Fletcher, W Kitching, CJ Moore… - Journal of chemical …, 1992 - Springer
… of the male rectal glandular extract of the nonpest species Bactrocera visenda (Hardy) is 3-methyl2-butenyl acetate, with minor components being the isomeric 3-methyl-3butenyl acetate…
Number of citations: 6 link.springer.com
MM Wall, S Miller, MS Siderhurst - … of the Science of Food and …, 2018 - Wiley Online Library
… By contrast, 13.5% of the variance was explained by the second discriminant function and was most attributable to differences in 3-methyl-3-buten-1-ol and 3-methyl-3-butenyl acetate. …
Number of citations: 17 onlinelibrary.wiley.com
T Soejima, K Satoh, M Kamigaito - Tetrahedron, 2016 - Elsevier
… In conclusion, asymmetric ATRA between CCl 4 and the unconjugated olefin in 3-butenyl acetate was achieved with a chiral ruthenium(II) complex (Ru 2 Cl 4 [(−)-DIOP] 3 ). However, …
Number of citations: 5 www.sciencedirect.com
C Contreras, W Schwab, M Mayershofer… - Chilean journal of …, 2019 - SciELO Chile
… Out of 22 volatile compounds identified in this study, the predominant aroma volatiles are 3-methyl-3-butenyl acetate and 3-methyl-2-butenyl acetate from the terpenoid pathway, and …
Number of citations: 9 www.scielo.cl
WJ Bailey, ME Hermes, WA Klein - The Journal of Organic …, 1963 - ACS Publications
… of 2,3-di(acetoxymethyl)-3-butenyl acetate, together with the expected … 3-butenyl Acetate.—At a rate of 28 drops per min., 35 g. (0.135 mole) of 2,3-di(acetoxymethyl)-3-butenyl acetate …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.